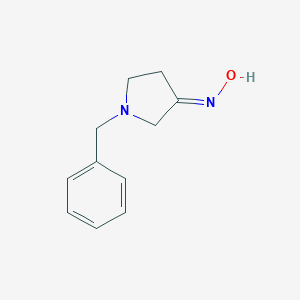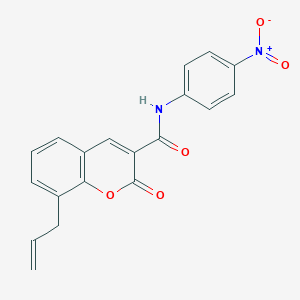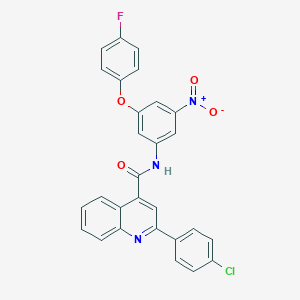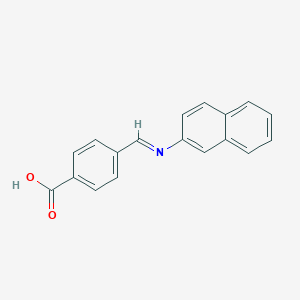
4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This includes determining properties such as melting point, boiling point, solubility, and stability. Spectroscopic properties may also be analyzed .Aplicaciones Científicas De Investigación
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds, which are structurally similar to the compound , are known for their diverse pharmacological effects including potent antileishmanial and antimalarial activities . These compounds have been evaluated against Leishmania aethiopica clinical isolate and Plasmodium berghei infected mice, respectively . The results revealed that some of these compounds displayed superior antipromastigote activity .
Antimicrobial Activities
Some 1,2,3-triazole hybrids with amine-ester functionality, which bear some resemblance to the compound , have been synthesized and evaluated for their antimicrobial efficacy using in vitro antimicrobial assay . These compounds showed moderate to excellent activity against different microbial strains .
Inhibitors of Brassinosteroid Biosynthesis
Triazole derivatives based on the ketoconazole scaffold have been found to be potent inhibitors of brassinosteroid biosynthesis . Brassinosteroids are important phytohormones that affect many aspects of plant growth and development .
Neurotoxic Potentials
Some newly synthesized pyrazoline derivatives have been investigated for their neurotoxic potentials . These studies are focused on the effects of these compounds on the AchE activity and MDA level .
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been known to exhibit diverse pharmacological effects
Mode of Action
The exact mode of action of this compound is currently unknown. It’s worth noting that many thiazole derivatives have been found to interact with their targets through various mechanisms, such as inhibition of matrix metallo-proteinases, kinases, and anti-apoptotic bcl2 family proteins
Biochemical Pathways
Thiazole derivatives have been known to affect a variety of biochemical pathways, including those involved in cancer cell proliferation
Result of Action
Thiazole derivatives have been known to exhibit potent antileishmanial and antimalarial activities , and some have shown significant anticancer activities
Safety and Hazards
Propiedades
IUPAC Name |
4-(2,4-dichlorophenyl)-6-methyl-N-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17Cl2N3OS/c1-10-3-6-13(7-4-10)23-18(25)16-11(2)22-19(26)24-17(16)14-8-5-12(20)9-15(14)21/h3-9,17H,1-2H3,(H,23,25)(H2,22,24,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLCOCMKMKDJRH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC(=S)NC2C3=C(C=C(C=C3)Cl)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dichlorophenyl)-6-methyl-2-thioxo-N-(p-tolyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[5-Nitro-2,4-di(4-morpholinyl)benzylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B402709.png)
![2-[(2-Methoxybenzylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B402712.png)
![8,9-Bis(4-methoxyphenyl)-1,4,7-triphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B402713.png)


![4-{2-Nitro-4-methylphenyl}-8,9-bis(4-methoxyphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B402717.png)
![2-(1H-benzimidazol-2-yl)-3-[2-[(2,4-dichlorobenzyl)oxy]-4-(diethylamino)phenyl]acrylonitrile](/img/structure/B402718.png)



![Ethyl 4-{[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]amino}benzoate](/img/structure/B402726.png)
![N'-(3-bromobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B402729.png)
![N'-(4-ethoxybenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B402730.png)